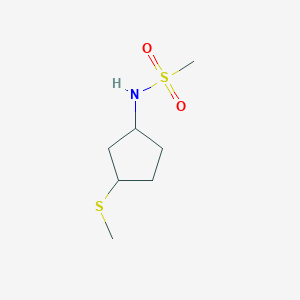
N-(3-methylsulfanylcyclopentyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylsulfanylcyclopentyl)methanesulfonamide, also known as AF64394, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
N-(3-methylsulfanylcyclopentyl)methanesulfonamide acts as a small molecule inhibitor by binding to specific enzymes and blocking their activity. The exact mechanism of action of this compound varies depending on the target enzyme, but it generally involves the inhibition of key biochemical pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer to other parts of the body). In cardiovascular disease, this compound has been found to reduce oxidative stress, improve endothelial function, and decrease inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential applications. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine optimal dosage and administration methods.
Future Directions
There are many potential future directions for research on N-(3-methylsulfanylcyclopentyl)methanesulfonamide. One area of interest is the development of new derivatives of this compound with improved efficacy and specificity for specific target enzymes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in different disease contexts.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively straightforward, and it has been found to exhibit a wide range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Overall, this compound has the potential to be a valuable tool for understanding and treating various diseases.
Synthesis Methods
The synthesis of N-(3-methylsulfanylcyclopentyl)methanesulfonamide involves the reaction of 3-methylthiophene with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methanesulfonyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps, making it a popular choice for scientific research.
Scientific Research Applications
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In cardiovascular disease, this compound has been shown to reduce inflammation and improve vascular function. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Properties
IUPAC Name |
N-(3-methylsulfanylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2/c1-11-7-4-3-6(5-7)8-12(2,9)10/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVRJNPUAHWLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
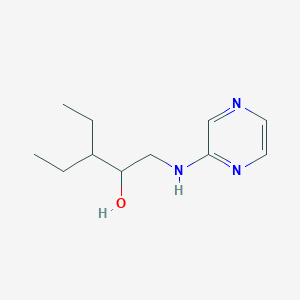
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
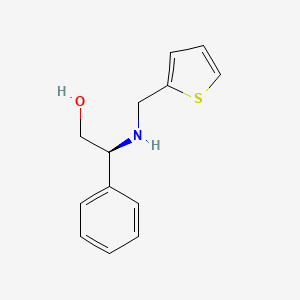
![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
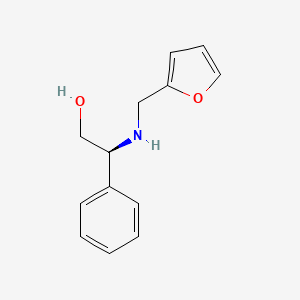
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
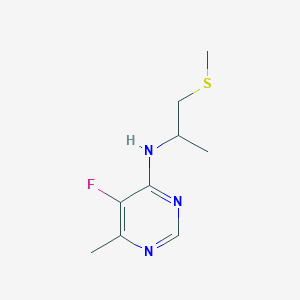
![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
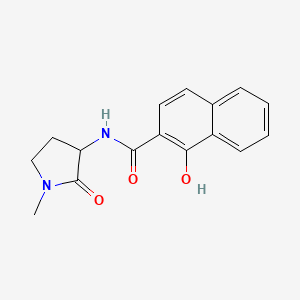
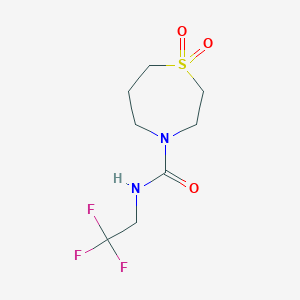
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
